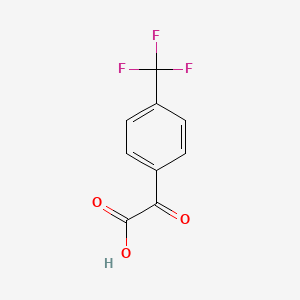

![molecular formula C17H20N4O3 B2846716 N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034208-17-6](/img/structure/B2846716.png)

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

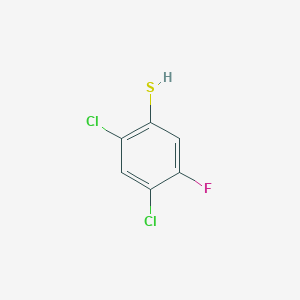

The compound contains several functional groups including a pyrazole ring, a piperidine ring, and a dioxole ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Piperidine is a widely used building block and chemical reagent in the synthesis of organic compounds, including pharmaceuticals. Dioxole is a heterocyclic compound composed of two oxygen atoms and three carbon atoms forming a five-membered ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The piperidine ring could be formed through a variety of methods, including the reduction of a pyridine ring. The dioxole ring could be formed through a ring-closing etherification .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and dioxole rings are aromatic and planar, while the piperidine ring is not aromatic and has a puckered conformation .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The pyrazole ring could undergo electrophilic substitution at the 3-position, while the piperidine ring could undergo reactions typical of secondary amines, such as acylation or alkylation .Wissenschaftliche Forschungsanwendungen

Molecular Interaction and Structure-Activity Relationships

Studies have revealed the molecular interactions of similar compounds with cannabinoid receptors, providing insights into the conformational analysis and structure-activity relationships. For example, research on the antagonist SR141716, a compound with structural similarities, has shown its potent and selective antagonistic properties towards the CB1 cannabinoid receptor. This research utilized molecular orbital methods and comparative molecular field analysis (CoMFA) to understand the conformations and interactions with the receptor, offering a foundation for developing pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Synthesis and Pharmacokinetic Characterization

Another area of application involves the synthesis, pharmacokinetic characterization, and evaluation of compounds for their effects on breast tumor metastasis. Virtual screening efforts targeting specific receptors have led to the identification of compounds with potential therapeutic effects against breast cancer, showcasing the compound's ability to block angiogenesis and inhibit cell growth (Wang et al., 2011).

Antituberculosis Activity

Further research has demonstrated the synthesis and evaluation of thiazole-aminopiperidine hybrid analogues, showcasing their inhibitory effects against Mycobacterium tuberculosis. These studies contribute to the understanding of new compounds' potential as antituberculosis agents, highlighting their activity in vitro assays and providing a direction for developing novel therapeutics against tuberculosis (Jeankumar et al., 2013).

Anti-inflammatory and Analgesic Agents

Additionally, research into benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has been conducted. These compounds have shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, indicating their potential as therapeutic agents for inflammatory conditions (Abu‐Hashem et al., 2020).

Antiviral Activity

The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been explored for their antiavian influenza virus activity. This research signifies the potential of these compounds in treating viral infections, especially against the H5N1 subtype, by exhibiting significant antiviral activities in vitro (Hebishy et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-11-8-16(20-19-11)21-6-4-13(5-7-21)18-17(22)12-2-3-14-15(9-12)24-10-23-14/h2-3,8-9,13H,4-7,10H2,1H3,(H,18,22)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBUWHHTLJZDKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-methylpiperidin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2846633.png)

![N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2846639.png)

![1-[2-(2-Hydroxyethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one hydrobromide](/img/structure/B2846640.png)

![5-[2-(3-Methylphenyl)diazenyl]-2-(4-pyridinyl)-4-(2-thienyl)pyrimidine](/img/structure/B2846642.png)

![4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride](/img/structure/B2846643.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2846645.png)

![2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-](/img/structure/B2846653.png)